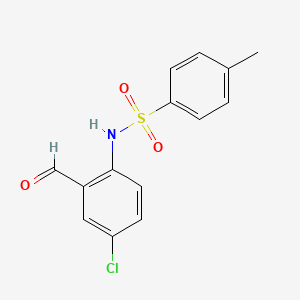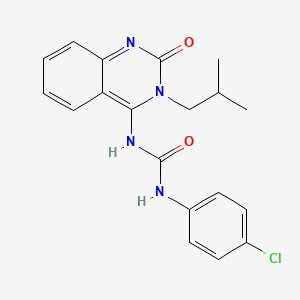![molecular formula C8H22P2Sn B14127239 [(Dimethylstannanediyl)bis(methylene)]bis(dimethylphosphane) CAS No. 89129-48-6](/img/structure/B14127239.png)
[(Dimethylstannanediyl)bis(methylene)]bis(dimethylphosphane)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(Dimethylstannanediyl)bis(methylene)]bis(dimethylphosphane) is a chemical compound that features a unique combination of tin and phosphorus atoms. This compound is of interest due to its potential applications in various fields, including materials science and catalysis. The presence of both tin and phosphorus in the molecular structure allows for interesting chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(Dimethylstannanediyl)bis(methylene)]bis(dimethylphosphane) typically involves the reaction of dimethylstannane with a suitable phosphine reagent under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in the synthesis include tetrahydrofuran (THF) and toluene. The reaction temperature is usually maintained between 0°C and room temperature to ensure optimal yield and purity of the product.
Industrial Production Methods
While specific industrial production methods for [(Dimethylstannanediyl)bis(methylene)]bis(dimethylphosphane) are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include the use of larger reaction vessels, automated control of reaction conditions, and purification techniques such as distillation or recrystallization to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
[(Dimethylstannanediyl)bis(methylene)]bis(dimethylphosphane) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form tin and phosphorus oxides.
Reduction: Reduction reactions can lead to the formation of lower oxidation state species.
Substitution: The compound can participate in substitution reactions where one or more of its ligands are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or organometallic compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tin oxides and phosphine oxides, while substitution reactions can produce a variety of organotin and organophosphorus compounds.
Wissenschaftliche Forschungsanwendungen
[(Dimethylstannanediyl)bis(methylene)]bis(dimethylphosphane) has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organotin and organophosphorus compounds. Its unique structure allows for the study of tin-phosphorus interactions.
Biology: The compound can be used in the development of tin-based pharmaceuticals and as a probe to study biological systems involving tin and phosphorus.
Industry: It can be used in catalysis, particularly in reactions where tin and phosphorus play a crucial role in the catalytic cycle.
Wirkmechanismus
The mechanism by which [(Dimethylstannanediyl)bis(methylene)]bis(dimethylphosphane) exerts its effects involves the interaction of its tin and phosphorus atoms with various molecular targets. The tin atoms can coordinate with other metal centers, while the phosphorus atoms can participate in nucleophilic or electrophilic reactions. These interactions can lead to the formation of new chemical bonds and the activation of specific pathways in chemical and biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis-oxadiazole: A nitrated heterocyclic compound with applications in explosives and propellants.
Bis(isoxazole)bis(methylene) dinitrate: Related to bis-oxadiazole, developed for high-energy applications.
3,3′-Bis(indolyl)methanes: Compounds synthesized via electrophilic substitution reactions, used in medicinal chemistry.
Uniqueness
[(Dimethylstannanediyl)bis(methylene)]bis(dimethylphosphane) is unique due to its combination of tin and phosphorus atoms, which imparts distinct chemical properties and reactivity. Unlike other similar compounds, it offers a versatile platform for studying tin-phosphorus interactions and developing new materials and catalysts.
Eigenschaften
CAS-Nummer |
89129-48-6 |
|---|---|
Molekularformel |
C8H22P2Sn |
Molekulargewicht |
298.92 g/mol |
IUPAC-Name |
[dimethylphosphanylmethyl(dimethyl)stannyl]methyl-dimethylphosphane |
InChI |
InChI=1S/2C3H8P.2CH3.Sn/c2*1-4(2)3;;;/h2*1H2,2-3H3;2*1H3; |
InChI-Schlüssel |
OFXFIIMZKZVWLP-UHFFFAOYSA-N |
Kanonische SMILES |
CP(C)C[Sn](C)(C)CP(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![[8,17,19-tris(2,2-dimethylpropanoyloxy)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4(9),5,7,10,12,14,16(24),17,19,21,25-tridecaen-6-yl] 2,2-dimethylpropanoate](/img/structure/B14127191.png)









